molecular formula C19H21N5O B2754322 N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1797288-03-9

N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

Cat. No.: B2754322
CAS No.: 1797288-03-9
M. Wt: 335.411
InChI Key: ZGGHDZZRCLLUPI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a class of organic compounds with a two-ring structure composed of carbon and nitrogen atoms . Pyrimidine derivatives, including this compound, have been found to have promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of such compounds often involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds . These are designed and synthesized as novel CDK2 targeting compounds . The exact synthesis process for this specific compound is not detailed in the available literature.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their biological activities, showing promising results as anticancer and anti-inflammatory agents. For instance, a study on novel pyrazolopyrimidines derivatives demonstrated their cytotoxic activity against cancer cell lines (HCT-116 and MCF-7) and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016). These findings suggest potential applications in cancer therapy and the treatment of inflammatory diseases.

Antitumor Activities

Several studies have focused on the antitumor activities of pyrazolopyrimidine compounds. For example, ultrasound-assisted synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines revealed their significant anti-inflammatory and anticancer activities (Kaping et al., 2020). These compounds, through various structural modifications, have shown a broad spectrum of biological activities, indicating their potential as therapeutic agents against different types of tumors.

Structural and Chemical Properties

Research into the chemical and structural properties of pyrazolopyrimidines provides insights into their supramolecular aggregation and conformational features, which are crucial for understanding their biological activities and potential applications (Nagarajaiah & Begum, 2014). Such studies contribute to the rational design of new compounds with enhanced efficacy and specificity for their targets.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-4-5-16(8-13(12)2)21-19(25)23-7-6-17-15(11-23)10-20-18-9-14(3)22-24(17)18/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHDZZRCLLUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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